2,5-Dioxa-8-azaspiro[3.5]nonane
Overview
Description
Synthesis Analysis
2,5-Dioxa-8-azaspiro[3.5]nonane has been synthesized by a variety of methods, including acid-catalyzed cyclization of a diol-containing precursor. A patent discloses a method for synthesizing this compound, which involves reacting the compound 1 with chloroiodomethane in an inert atmosphere and a first reaction solvent under the action of a first base to obtain a compound 2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure that contains two oxygen atoms and one nitrogen atom in the ring. The molecular formula is C6H11NO2 and the molecular weight is 129.16 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.16 . It is freely soluble with a density of 1.16±0.1 g/cm3 (20 ºC 760 Torr), and a boiling point of 219.9±40.0 ºC (760 Torr) .Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Research has focused on synthesizing analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, including compounds with the 2,5-Dioxa-8-azaspiro[3.5]nonane structure. These compounds have been investigated for their anticonvulsant properties, particularly against electroshock-induced seizures. The studies include structure-activity analysis using approaches like Topliss structure activity and Craig plot analytical methods, along with CLOG P analysis (Farrar et al., 1993).
Chemical Synthesis Techniques
- Methods have been developed for synthesizing derivatives of this compound. For instance, a synthesis technique for N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed through a multi-step process (Slavinskaya et al., 1996).
Applications in Material Science
- A study demonstrated the use of a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. This illustrates the compound's potential in environmental applications and material science (Akceylan et al., 2009).
Radiochemistry and Imaging
- A significant application is in the field of radiochemistry and imaging. One study focused on synthesizing a fluorine-18 labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative as a potent tumor imaging agent. This compound showed high affinity for σ1 receptors and was evaluated for its potential in positron emission tomography (PET) imaging in tumor models (Xie et al., 2015).
Antibacterial Properties
- A study conducted on triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, revealed notable antibacterial activity against various bacterial species. This suggests its potential application in the development of new antibacterial agents (Natarajan et al., 2021).
Safety and Hazards
2,5-Dioxa-8-azaspiro[3.5]nonane is classified as an irritant . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Properties
IUPAC Name |
2,5-dioxa-8-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(3-7-1)4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOHRRBMBVUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676743 | |
Record name | 2,5-Dioxa-8-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184185-17-8 | |
Record name | 2,5-Dioxa-8-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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